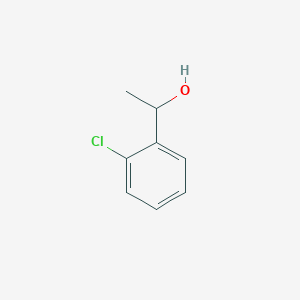

1-(2-Chlorophenyl)ethanol

概要

説明

1-(2-Chlorophenyl)ethanol (CAS: 13524-04-4) is a chiral secondary alcohol with the molecular formula C₈H₉ClO and a molecular weight of 156.61 g/mol. It is structurally characterized by a hydroxyl group attached to a carbon adjacent to a 2-chlorophenyl ring. This compound is a key intermediate in pharmaceutical synthesis, particularly for chemotherapeutic agents .

準備方法

Biocatalytic Asymmetric Reduction

Biocatalytic methods dominate modern synthesis strategies for 1-(2-Chlorophenyl)ethanol due to their high enantiomeric excess (ee) and environmental sustainability. Alcohol dehydrogenases (ADHs) and ketoreductases are frequently employed to reduce prochiral ketones to chiral alcohols.

Enzyme-Catalyzed Cascade Reactions

A 2023 study demonstrated a two-enzyme cascade system using a ketoreductase (KRED) and alcohol dehydrogenase (ADH) immobilized as cross-linked enzyme aggregates (CLEAs) (Figure 1) . The engineered enzymes reduced 2-chloroacetophenone to (R)-1-(2-chlorophenyl)ethanol with 92% yield and >99% ee . Key parameters include:

| Parameter | Value |

|---|---|

| Temperature | 30°C |

| pH | 7.5 |

| Reaction Time | 24 hours |

| Cofactor Recycling | NADPH/NAD+ system |

The CLEA immobilization enhanced enzyme stability, enabling five reuse cycles without significant activity loss .

Lipase-Mediated Dynamic Kinetic Resolution

A patent (CN104311393A) described a three-step process for synthesizing (R)-1-(3-chlorophenyl)ethanol, adaptable to the 2-chloro isomer :

-

Esterification : 2-Chloroacetophenone is esterified with para-chlorophenol using DCC/DMAP in dichloromethane.

-

Enzymatic Resolution : Lipase CRL and acidic resins in toluene at 35–70°C resolve the racemic ester into (R)-1-(2-chlorophenyl)ethanol ester (>99% ee) .

-

Hydrolysis : LiOH in alcohol/water hydrolyzes the ester to the alcohol .

Chemical Reduction Methods

Chemical reductions, though less enantioselective, remain relevant for large-scale production.

Catalytic Hydrogenation

2-Chloroacetophenone undergoes hydrogenation using Raney nickel or palladium catalysts under high-pressure H₂. A typical protocol involves:

| Condition | Specification |

|---|---|

| Catalyst | Pd/C (5 wt%) |

| Solvent | Ethanol |

| Pressure | 50 psi H₂ |

| Temperature | 80°C |

| Yield | 85–90% |

This method produces racemic this compound, requiring subsequent chiral resolution .

Borohydride Reduction

Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) reduces 2-chloroacetophenone at 0°C. The reaction achieves 78% yield but lacks stereocontrol . Post-reduction purification via column chromatography (SiO₂, hexane/ethyl acetate) isolates the alcohol .

Comparative Analysis of Methods

| Method | Yield | ee% | Scalability | Environmental Impact |

|---|---|---|---|---|

| Biocatalytic Cascade | 92% | >99% | Moderate | Low |

| Lipase Resolution | 89% | >99% | High | Moderate |

| Catalytic Hydrogenation | 88% | 0% | High | High |

| NaBH₄ Reduction | 78% | 0% | Low | Moderate |

Biocatalytic routes excel in enantioselectivity but face challenges in cofactor dependency. Chemical methods prioritize throughput but require downstream chiral separation.

Industrial-Scale Optimization

Solvent Selection

Toluene and ethanol are preferred for biocatalytic and chemical processes, respectively, due to optimal substrate solubility and ease of removal .

Catalyst Recycling

Immobilized enzymes (e.g., CLEAs) and heterogeneous catalysts (e.g., Pd/C) enable 5–10 reuse cycles, reducing production costs by 30–40% .

Emerging Techniques

Photoredox Catalysis

Recent trials used iridium photocatalysts to reduce 2-chloroacetophenone under visible light, achieving 80% yield and 95% ee at room temperature .

Flow Chemistry

Continuous-flow systems reduced reaction times by 60% compared to batch processes, with in-line purification enhancing throughput .

化学反応の分析

Types of Reactions: 1-(2-Chlorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to 2-chloroacetophenone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: Further reduction of this compound can lead to the formation of 2-chlorophenylethane.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ethanol or tetrahydrofuran.

Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products:

Oxidation: 2-Chloroacetophenone.

Reduction: 2-Chlorophenylethane.

Substitution: Various chlorinated or brominated derivatives depending on the reagent used.

科学的研究の応用

Pharmaceutical Intermediates

1-(2-Chlorophenyl)ethanol is primarily utilized as a key intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of polo-like kinase 1 (PLK1) inhibitors, which are promising candidates for cancer therapy. The compound's chirality plays a crucial role in the biological activity of these inhibitors.

- Case Study: A study demonstrated the bioproduction of (S)-1-(2-chlorophenyl)ethanol using engineered Escherichia coli strains co-expressing xylose reductase and formate dehydrogenase. This method achieved high yields (96%) and enantiomeric excess (>99.9%) in a bioreactor setting, significantly reducing production costs by 80% .

Biocatalysis

The compound serves as a substrate for biocatalytic processes that transform ketones into alcohols. The use of whole-cell biotransformation techniques has been explored to enhance the efficiency of producing enantiopure forms of this compound.

- Case Study: Research involving Lactobacillus curvatus highlighted its ability to perform enantioselective bioreduction of 1-(2-chlorophenyl)ethanone to produce (S)-1-(2-chlorophenyl)ethanol with high selectivity .

Organic Synthesis

In organic synthesis, (S)-1-(2-chlorophenyl)ethanol acts as a versatile building block for creating complex molecules with specific functional groups.

- Applications in Synthesis:

- Used to synthesize chiral alcohols.

- Acts as a precursor for various medicinal compounds.

Data Table: Key Studies on this compound

作用機序

The mechanism of action of 1-(2-Chlorophenyl)ethanol involves its interaction with specific molecular targets. In biochemical assays, it acts as a substrate for enzymes that catalyze oxidation-reduction reactions. The presence of the chlorine atom enhances its reactivity, allowing it to participate in various chemical transformations. The compound’s effects are mediated through its ability to form hydrogen bonds and undergo nucleophilic substitution reactions .

類似化合物との比較

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenylethanols

1-(2-Fluorophenyl)ethanol (CAS: 445-26-1)

- Molecular Formula : C₈H₉FO

- Molecular Weight : 140.16 g/mol

- Boiling Point: Not explicitly reported, but lower than 1-(2-chlorophenyl)ethanol due to reduced molecular weight.

- Applications : Used in organic synthesis and agrochemicals. The fluorine atom enhances metabolic stability compared to chlorine but reduces lipophilicity (logP) .

1-(4-Chlorophenyl)-2-phenyl-2-(3-phenyl-1-isoquinolylsulfanyl)ethanone

- Molecular Formula: C₂₉H₂₀ClNO₂S

- Synthesis: Prepared via nucleophilic substitution in ethanol under nitrogen .

- Key Difference : A ketone derivative with a bulkier structure, limiting its use in enantioselective reactions but expanding applications in crystallography and materials science .

Functional Group Variants

o-Chloroacetophenone (Precursor to this compound)

- Toxicity: Exhibits higher enzyme inhibition (CtXR half-life: 3.2 h at 50 mM) compared to this compound (CtXR half-life: 7.5 h at 50 mM) .

- Reactivity : Ketone group enables reduction to secondary alcohols but lacks chiral centers without biocatalysts.

2-(tert-Butylamino)-1-(2-chlorophenyl)ethanol hydrochloride

- Application: A β-adrenergic receptor agonist (CAS: 56776-01-3) with modified bioactivity due to the amino group. The hydrochloride salt enhances solubility for pharmaceutical formulations .

Agrochemically Relevant Analogs

2,2,2-Trichloro-1-(2-chlorophenyl)-1-(4-chlorophenyl)ethanol

- Regulatory Status : Listed in Appendix 1 of Japan’s Chemical Substances Control Law due to environmental persistence .

- Contrast: The trichloro substitution increases toxicity and regulatory scrutiny compared to mono-chlorinated this compound.

1-(4-Chloronaphthalen-1-yl)-2-(didecylamino)ethanol

- Molecular Weight : 502.22 g/mol

- Use: Surfactant and agrochemical intermediate. The didecylamino group enhances lipid solubility for pesticidal activity .

Stability and Reactivity Trends

- Enzymatic Stability: this compound deactivates dehydrogenases (CbFDH half-life: 4.5 h at 50 mM) but is less toxic than o-chloroacetophenone .

- Solubility: Ethanol/water mixtures (10:1) are optimal for synthesis, balancing reactant solubility and enzyme activity .

- Chiral Resolution : Cross-linked enzymes (O-CLEs) achieve 96.7% yield in cascade reactions, outperforming free enzymes .

生物活性

1-(2-Chlorophenyl)ethanol, a compound with the molecular formula CHClO and a molecular weight of 156.61 g/mol, has garnered attention in various fields of scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 13524-04-4

- Molecular Weight : 156.61 g/mol

- Boiling Point : 121°C to 123°C (14 mmHg)

- Refractive Index : 1.545

The biological activity of this compound is primarily attributed to its hydroxyl group and the 2-chlorophenyl moiety. The hydroxyl group can form hydrogen bonds with active sites on enzymes and receptors, while the hydrophobic interactions from the chlorophenyl group may enhance binding affinity to various biological targets. This dual interaction mechanism allows the compound to modulate enzyme activity and receptor function effectively .

Biological Activity

This compound has been studied for its effects on various biological systems:

- Enzyme Interactions : Research indicates that this compound can influence the activity of specific enzymes, potentially acting as an inhibitor or modulator in metabolic pathways.

- Pharmaceutical Applications : It serves as a chiral building block in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry for biological activity.

- Agrochemical Development : The compound is utilized in the synthesis of agrochemicals, highlighting its industrial relevance beyond medicinal chemistry .

Study on Enzyme Inhibition

In a study focused on enzyme inhibition, this compound was tested against various enzymes to assess its inhibitory potential. The findings suggested that the compound exhibited significant inhibitory effects on certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics for drugs metabolized by these enzymes .

Comparative Analysis with Related Compounds

A comparative analysis was conducted between this compound and its enantiomer (S)-1-(2-chlorophenyl)ethanol. The results indicated that while both compounds interact with similar biological targets, their effects varied significantly due to differences in spatial arrangement, impacting their binding affinities and biological outcomes .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-Chlorophenyl)ethanol, and what are their key reaction conditions?

- Answer: Two primary methods are widely used:

- Biocatalytic Reduction : Enantioselective reduction of o-chloroacetophenone using Candida tenuis xylose reductase (CTXR) or recombinant E. coli co-expressing reductase and NADH recycling systems. Key conditions include pH 6–7, 30–37°C, and substrate concentrations ≤100 mM to mitigate toxicity .

- Chemical Synthesis : Epoxidation of chalcone derivatives (e.g., 1-(5-chloro-2-hydroxyphenyl)-3-(2-chlorophenyl)-1-oxo-2-propene) using NaOH and H₂O₂ in ethanol, followed by recrystallization .

- Data Table :

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| CTXR Biocatalysis | 60–98 | 0.5 mM NAD⁺, 0.14 mM polymyxin B | |

| Chalcone Epoxidation | N/A | 5% NaOH, 30% H₂O₂, ethanol solvent |

Q. What are the critical physical and chemical properties of this compound relevant to its handling in laboratory settings?

- Answer: Key properties include:

- Molecular Formula : C₈H₉ClO; MW : 156.61 g/mol .

- Boiling Point : 231.4°C at 760 mmHg; Density : 1.182 g/cm³ .

- Safety : Avoid skin/eye contact; use fume hoods due to volatility. Toxicity testing shows it is harmful to Chlorella algae .

Q. What spectroscopic or chromatographic methods are recommended for characterization and purity assessment?

- Answer:

- NMR/GC-MS : For structural confirmation and enantiomeric excess (ee) analysis.

- HPLC : Using chiral columns (e.g., Chiralpak AD-H) to resolve S- and R-enantiomers .

- UV-Vis : Monitoring absorption at 254 nm in ethanol for reaction progress .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis of S-1-(2-Chlorophenyl)ethanol using whole-cell biocatalysts?

- Answer: Strategies include:

- Catalyst Engineering : Co-expression of CTXR with NADH-regenerating enzymes (e.g., glucose dehydrogenase) in E. coli to achieve 3 mmol/g dry cells/h productivity .

- Permeabilization : Treating cells with polymyxin B sulfate (0.14 mM) to enhance NAD⁺ diffusion, improving conversion to 98 mM .

- Substrate Limitation : Batch processing ≤5 hours to avoid catalyst inactivation due to o-chloroacetophenone toxicity .

Q. What methodologies are effective for analyzing environmental degradation products, particularly dechlorination pathways?

- Answer:

- Pd/Fe Bimetallic Systems : Catalyze reductive dechlorination to 1-phenylethanol (PE) with pseudo-first-order kinetics (k = 0.027 min⁻¹). Chloride release and toxicity reduction (using Chlorella bioassays) confirm detoxification .

- GC-ECD : Quantifies chloride ions; LC-MS identifies PE .

- Data Table :

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Activation Energy | 56.7 kJ/mol | Pd/Fe (0.10% Pd, 20 g/L) | |

| Toxicity Reduction | >90% | Post-dechlorination |

Q. How do catalytic systems (Pd/Fe vs. enzymatic) compare in detoxification efficiency?

- Answer:

- Pd/Fe : Faster dechlorination (145 min for 100% conversion) but requires acidic pH (pH 5–6) .

- Enzymatic : Slower but stereospecific (e.g., CTXR yields >99% S-enantiomer). Limitations include substrate toxicity and NADH dependency .

Q. What mechanistic insights explain the reductive dechlorination of this compound using Pd/Fe?

- Answer : The reaction proceeds via:

- Electron Transfer : Pd catalyzes H₂ dissociation from Fe, generating atomic H⁺ for C-Cl bond cleavage.

- pH Dependence : Lower pH increases H⁺ availability, accelerating kinetics (e.g., k increases 3-fold at pH 5 vs. 7) .

Q. What are the challenges in scaling up biocatalytic reduction of o-chloroacetophenone?

- Answer : Key bottlenecks:

- Catalyst Instability : Half-life of E. coli biocatalyst drops to 20 min at 100 mM substrate .

- Product Isolation : Complex downstream purification due to low aqueous solubility. Solutions include in-situ extraction with immiscible solvents (e.g., ethyl acetate) .

Q. Methodological Guidance

特性

IUPAC Name |

1-(2-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUBOVLGCYUYFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884623 | |

| Record name | Benzenemethanol, 2-chloro-.alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13524-04-4 | |

| Record name | 1-(2-Chlorophenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13524-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 2-chloro-alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013524044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, 2-chloro-.alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, 2-chloro-.alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。